molecular formula C14H16ClNO4 B1314912 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole CAS No. 671216-07-2

4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole

Cat. No.: B1314912
CAS No.: 671216-07-2
M. Wt: 297.73 g/mol
InChI Key: PSAFEPFUPOBJFZ-UHFFFAOYSA-N
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Description

The compound “5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole” is similar to the one you’re asking about . It has a molecular weight of 284.7 .


Synthesis Analysis

A related compound, trans-3,4,5-trimethoxycinnamamides, was synthesized using condensation and coupling reactions .


Molecular Structure Analysis

Methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

The synthesis of related compounds involved condensation and coupling reactions .

Scientific Research Applications

Synthesis of Extended Oxazoles

4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole serves as a reactive scaffold in synthetic chemistry. Patil and Luzzio (2016) describe its use in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, indicating its versatility in the synthesis of extended oxazoles (Patil & Luzzio, 2016).

Highly Regioselective Direct Halogenation

Yamane et al. (2004) demonstrated the utility of this compound in the highly regioselective synthesis of 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles. This highlights the compound's role in producing halogenated oxazoles with significant precision (Yamane, Mitsudera, & Shundoh, 2004).

Facilitating Regioselective Process

Lee et al. (2004) reported a facile, highly regioselective process for forming 4-chloromethyl-1,3-oxazoles, underscoring the compound's effectiveness in specific chemical transformations (Lee, Jiang, Vedananda, Prasad, & Repič, 2004).

Antiproliferative Activity in Cancer Treatment

A study by Romagnoli et al. (2017) explored the antiproliferative activity of related oxazole compounds in cancer cell lines. This research suggests potential applications of similar structures in developing anticancer agents (Romagnoli et al., 2017).

Inhibitory Activity on Blood Platelet Aggregation

Research by Ozaki et al. (1983) on methyl 5-substituted oxazole-4-carboxylates, including compounds with structural similarities to this compound, showed inhibitory activity on blood platelet aggregation. This indicates potential therapeutic applications in cardiovascular health (Ozaki et al., 1983).

Future Directions

The synthesis and biological evaluation of related compounds, such as trans-3,4,5-trimethoxycinnamamides, have shown promise as novel antinarcotic agents . This suggests potential future directions for research and development in this area.

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .

Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways. This binding can result in changes in receptor conformation and subsequent downstream effects on cellular signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in cell death.

Moreover, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for regulating cell growth, survival, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction .

For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under controlled conditions for extended periods . In in vivo studies, factors such as metabolic degradation and clearance can affect its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body and can influence its bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and resistance . Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream and its accumulation in specific tissues.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-8-10(7-15)16-14(20-8)9-5-11(17-2)13(19-4)12(6-9)18-3/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAFEPFUPOBJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478803
Record name 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671216-07-2
Record name 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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